molecular formula C10H15NO B2844969 3-methoxy-N-propan-2-ylaniline CAS No. 31143-05-2

3-methoxy-N-propan-2-ylaniline

Cat. No. B2844969
CAS RN: 31143-05-2
M. Wt: 165.236
InChI Key: ZZUXLTWVONQPEI-UHFFFAOYSA-N
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Description

3-methoxy-N-propan-2-ylaniline, also known as N-isopropyl-3-methoxyaniline, is a chemical compound with the CAS Number: 31143-05-2 . It has a molecular weight of 165.24 and is typically in liquid form .


Molecular Structure Analysis

The molecular formula of 3-methoxy-N-propan-2-ylaniline is C10H15NO . The InChI Code is 1S/C10H15NO/c1-8(2)11-9-5-4-6-10(7-9)12-3/h4-8,11H,1-3H3 .


Physical And Chemical Properties Analysis

3-methoxy-N-propan-2-ylaniline is a liquid at room temperature . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Organic Synthesis and Catalysis

Compounds structurally related to 3-methoxy-N-propan-2-ylaniline have been employed in various synthesis and catalysis applications. For instance, their role in the formation and decomposition of N,N,N-trimethylanilinium cations on zeolite catalysts demonstrates their utility in methylation reactions and potential in enhancing catalytic processes, which could be applied in the synthesis of complex organic molecules (Wang et al., 2002).

Materials Science

In materials science, the incorporation of methoxy and aniline derivatives into polymers and other materials has been explored for creating innovative materials with unique properties. For example, a study on the synthesis and gelation of DOPA-modified poly(ethylene glycol) hydrogels showcases the potential of methoxy-functionalized compounds in developing new biomaterials with applications in tissue engineering and drug delivery systems (Lee et al., 2002).

Biomedical Research

Methoxy-substituted anilines have also found relevance in biomedical research, particularly in the development of pharmacologically active molecules. A study on the synthesis of indole–quinoline–oxadiazoles discusses the anticancer potential of these compounds, highlighting the importance of methoxy groups in medicinal chemistry for enhancing drug efficacy and selectivity (Kamath et al., 2016).

Environmental and Corrosion Science

Methoxylated compounds have been investigated for their application in corrosion inhibition, a critical aspect of protecting materials in aggressive environments. Research on propanone derivatives of quinoxalin-6-yl-4,5-dihydropyrazole as inhibitors of mild steel corrosion provides insights into how these compounds effectively mitigate corrosion, underscoring the role of methoxy groups in developing effective corrosion inhibitors (Olasunkanmi & Ebenso, 2019).

Safety and Hazards

The safety information available indicates that 3-methoxy-N-propan-2-ylaniline may be dangerous. It has been assigned the GHS pictograms GHS05 and GHS07 . The hazard statements include H302, H312, and H314 , which correspond to harmful if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage, respectively.

properties

IUPAC Name

3-methoxy-N-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)11-9-5-4-6-10(7-9)12-3/h4-8,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUXLTWVONQPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-propan-2-ylaniline

Synthesis routes and methods

Procedure details

To a microwave tube charged with a stirring bar was added sodium cyanoborohydride (0.10 g, 1.6 mmol) and m-anisidine (0.075 mL, 0.8 mmol) in methanol (1 mL). To this solution was the added acetone (0.5 mL) and glacial acetic acid (0.5 mL). Once the gas evolution had subsided, the tube was crimped and subjected to microwave irradiation at 130° C. for 15 minutes. The solution was diluted with CH2Cl2, washed once with 1N NaOH, and the organic layer was dried (Na2SO4), filtered and concentrated to a yellow liquid. This was purified via silica gel chromatography with an ethyl acetate/hexanes gradient (Rf=0.60 in 4:1 Hex/EtOAc) to give N-isopropyl-3-methoxybenzenamine as a colorless oil. FIA MS 166 (M+1).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.075 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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